3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol
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Overview
Description
3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol is a complex organic compound that features a pyridine ring substituted with chlorine and hydroxyl groups, and an azetidine ring linked to another pyridine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.
(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl: Contains an indole ring fused to a pyridine ring.
Uniqueness
3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol is unique due to its specific substitution pattern and the presence of both pyridine and azetidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-5-(3-pyridin-3-yloxyazetidine-1-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-4-9(5-17-13(12)19)14(20)18-7-11(8-18)21-10-2-1-3-16-6-10/h1-6,11H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBDONSUHYDIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C(=C2)Cl)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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